Methanesulfonohydrazide
Overview
Description
Methanesulfonohydrazide is an organic compound with the molecular formula CH6N2O2S. It is a member of the sulfonyl hydrazides family and is widely used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Mechanism of Action
Target of Action
Methanesulfonohydrazide is a type of organic compound that belongs to the class of acyl hydrazides As an organic raw material, it is widely used in organic synthesis .
Mode of Action
It is known that it can be prepared through the reaction of methyl chlorosulfonylamine and hydrazine
Biochemical Pathways
As an organic raw material, it is likely involved in various organic synthesis processes .
Result of Action
As an organic raw material used in synthesis, its effects would largely depend on the specific reactions it is involved in .
Action Environment
This compound is a white crystalline powder . It should be kept away from sources of ignition and avoid contact with oxidizing agents to prevent hazardous accidents . During its use and storage, relevant safety operating procedures need to be followed to ensure safe use . Environmental factors such as temperature, humidity, and exposure to light could potentially influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanesulfonohydrazide can be synthesized through several methods. One common method involves the reaction of methanesulfonyl chloride with hydrazine hydrate. The reaction typically occurs under mild conditions, with the methanesulfonyl chloride being added dropwise to a solution of hydrazine hydrate in an appropriate solvent, such as ethanol or water. The reaction mixture is then stirred at room temperature until the reaction is complete.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Methanesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form methanesulfonic acid.
Reduction: It can be reduced to form methanesulfonamide.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Methanesulfonic acid.
Reduction: Methanesulfonamide.
Substitution: Various substituted sulfonyl hydrazides, depending on the nucleophile used.
Scientific Research Applications
Methanesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Methanesulfonohydrazide can be compared with other sulfonyl hydrazides, such as:
Methanesulfonamide: Similar in structure but lacks the hydrazide group.
Methanesulfonic acid: An oxidized form of this compound.
Methanesulfonyl chloride: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its dual functionality as both a sulfonyl and a hydrazide compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methanesulfonohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2O2S/c1-6(4,5)3-2/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHZYWVEBNIRLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296565 | |
Record name | methanesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10393-86-9 | |
Record name | 10393-86-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methanesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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